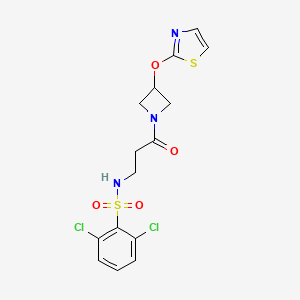

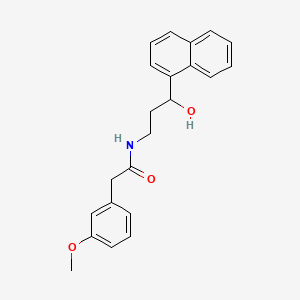

![molecular formula C15H11F3N4O2S B2857841 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034320-63-1](/img/structure/B2857841.png)

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of thieno[2,3-d]pyrimidin-4-one , which is a type of heterocyclic compound. These compounds are often used in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as thieno[2,3-d]pyrimidin-4-ones can be synthesized via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . Another method involves metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones .Scientific Research Applications

Pharmaceutical Research

This compound features a thieno[2,3-d]pyrimidin-4-one core, which is a crucial pharmacophore in drug design. It has been utilized in the development of various therapeutic agents due to its potential biological activities. For instance, derivatives of thieno[2,3-d]pyrimidin-4-one have been explored for their anticancer properties .

Organic Synthesis

The thieno[2,3-d]pyrimidin-4-one structure is also significant in organic chemistry for synthesizing complex molecules. It can undergo reactions such as metal-free C-3 chalcogenation, which is useful for introducing sulfur or selenium atoms into organic molecules, thereby diversifying the chemical space for potential drug candidates .

Photodynamic Therapy (PDT)

Compounds with a thieno[2,3-d]pyrimidin-4-one scaffold have been investigated as photosensitizers in PDT. They can be activated by light to produce reactive oxygen species, which are effective in killing cancer cells. This application is particularly promising for the treatment of cancers that are resistant to traditional therapies .

Mechanism of Action

Target of Action

The primary targets of this compound are PDE4B and PDE4D enzymes . These enzymes play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activity . This inhibition leads to an increase in intracellular cAMP levels, which can result in various downstream effects depending on the specific cellular context .

Biochemical Pathways

The affected pathway is the cAMP signaling pathway . By inhibiting PDE4B and PDE4D, the compound prevents the breakdown of cAMP, leading to increased cAMP levels . This can affect various downstream processes, including the activation of protein kinase A (PKA), which can phosphorylate a variety of target proteins and influence numerous cellular functions .

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific cellular context. One potential effect is thedose-dependent inhibition of TNF-α , a pro-inflammatory cytokine . This suggests that the compound could have anti-inflammatory properties .

Future Directions

properties

IUPAC Name |

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O2S/c16-15(17,18)11-2-1-9(7-20-11)12(23)19-4-5-22-8-21-13-10(14(22)24)3-6-25-13/h1-3,6-8H,4-5H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAQMXUHAQOPMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NCCN2C=NC3=C(C2=O)C=CS3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

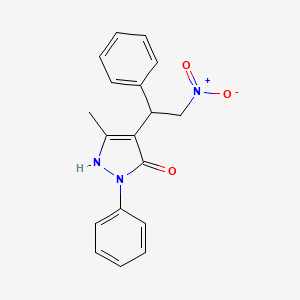

![3-allyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857760.png)

![2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid](/img/structure/B2857764.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2857765.png)

![1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2857769.png)

![Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester](/img/structure/B2857777.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one](/img/structure/B2857779.png)

![7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2857780.png)

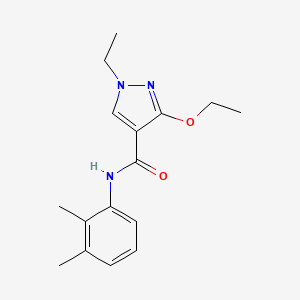

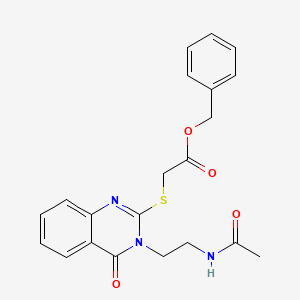

![2-methoxyethyl 5-methyl-4-oxo-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2857781.png)